molecular formula C9H8BrNO4 B14863243 Dimethyl 4-bromopyridine-2,5-dicarboxylate CAS No. 1260663-97-5

Dimethyl 4-bromopyridine-2,5-dicarboxylate

Cat. No.: B14863243
CAS No.: 1260663-97-5
M. Wt: 274.07 g/mol
InChI Key: TYKGEKGVDWAXBU-UHFFFAOYSA-N
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Description

Dimethyl 4-bromopyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine substitution at the 4-position and two ester groups at the 2 and 5 positions on the pyridine ring. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-bromopyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-2,5-dicarboxylate using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired brominated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-bromopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Dimethyl 4-bromopyridine-2,5-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of dimethyl 4-bromopyridine-2,5-dicarboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-bromopyridine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic chemistry .

Properties

CAS No.

1260663-97-5

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

dimethyl 4-bromopyridine-2,5-dicarboxylate

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3

InChI Key

TYKGEKGVDWAXBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)C(=O)OC

Origin of Product

United States

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